molecular formula C13H6N2O2S B15196633 14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione CAS No. 81411-81-6

14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione

Cat. No.: B15196633
CAS No.: 81411-81-6
M. Wt: 254.27 g/mol
InChI Key: CXIXCKZVDMEUJI-UHFFFAOYSA-N
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Description

14-Thia-11,16-diazatetracyclo[8.6.0.0³,⁸.0¹¹,¹⁵]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione is a polycyclic heterocyclic compound featuring a complex tetracyclic framework. Its structure includes:

  • Thia (sulfur) and diazas (two nitrogen atoms) as heteroatoms.
  • Two ketone groups at positions 2 and 7.

Properties

CAS No.

81411-81-6

Molecular Formula

C13H6N2O2S

Molecular Weight

254.27 g/mol

IUPAC Name

14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione

InChI

InChI=1S/C13H6N2O2S/c16-11-7-3-1-2-4-8(7)12(17)10-9(11)14-13-15(10)5-6-18-13/h1-6H

InChI Key

CXIXCKZVDMEUJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CSC4=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione typically involves multi-step organic reactions. The process often begins with the formation of intermediate compounds through cyclization reactions, followed by the introduction of sulfur and nitrogen atoms into the ring system. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool for probing biochemical pathways and studying enzyme-substrate interactions.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetracyclic structure allows it to fit into binding sites and modulate the activity of these targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Compound A : Tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaene-15,16-dione ()

  • Molecular Formula : C₁₆H₁₀O₂.
  • Average Mass : 234.254 g/mol.
  • Functional Groups : Two ketones (positions 15,16).
  • Structural Differences : Lacks sulfur and nitrogen atoms; features a distinct bicyclic arrangement (6.6.2.0²,⁷.0⁹,¹⁴ vs. 8.6.0.0³,⁸.0¹¹,¹⁵ in the target compound) .

Compound B : A11a/A11b ()

  • Core Structure : Ketoenamine-containing polycyclics.
  • Key Differences : Geometric isomerism due to ketoenamine tautomerism, with NMR chemical shift variations at C-2, C-3, and C-16 (Table 1) .

Comparative Data Table

Parameter Target Compound Compound A Compound B (A11a/A11b)
Molecular Formula C₁₄H₁₂N₂O₂S (inferred) C₁₆H₁₀O₂ Not specified (likely C₁₆H₁₄N₂O₂)
Heteroatoms 1 S, 2 N None 2 N (ketoenamine)
Key Functional Groups 2 ketones 2 ketones 1 ketone, 1 enamine
Isomerism Potential geometric isomerism None reported Geometric isomers (interconverting)
Mass (Monoisotopic) ~280–300 g/mol (estimated) 234.068 g/mol Not provided

Research Findings and Implications

Structural and Electronic Differences

  • Heteroatom Influence : The sulfur and nitrogen atoms in the target compound likely alter electronic properties (e.g., dipole moments, H-bonding capacity) compared to Compound A’s purely hydrocarbon-oxygen system .
  • Isomerism : Like Compound B (A11a/A11b), the target compound’s ketoenamine-like structure may exhibit geometric isomerism, as inferred from NMR chemical shift disparities in analogous systems .

Crystallographic Analysis Tools

  • Software Utilization: Structures of such complex polycyclics are often resolved using SHELX (for refinement) and WinGX/ORTEP (for visualization), as noted in and .
  • Validation : The IUCr’s structure-validation guidelines () ensure accuracy in bond-length and angle measurements, critical for distinguishing subtle differences in similar compounds .

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